7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide is a complex organic compound that features a quinoline core structure. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including a thiazole ring, piperazine moiety, and fluorine atom, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the thiazole ring and piperazine moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: This step typically involves the nucleophilic substitution of a halogenated quinoline derivative with piperazine, followed by acetylation to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline and thiazole derivatives.
Scientific Research Applications
7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target bacterial enzymes, viral proteins, or cancer cell receptors, leading to inhibition of their function.
Pathways Involved: It can interfere with DNA replication, protein synthesis, or cell signaling pathways, ultimately leading to cell death or inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Uniqueness
7-(4-acetylpiperazino)-1-ethyl-6-fluoro-4-oxo-N~3~-(1,3-thiazol-2-yl)-1,4-dihydro-3-quinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
7-(4-acetylpiperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O3S/c1-3-25-12-15(20(30)24-21-23-4-9-31-21)19(29)14-10-16(22)18(11-17(14)25)27-7-5-26(6-8-27)13(2)28/h4,9-12H,3,5-8H2,1-2H3,(H,23,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQWMJFAQJVJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C)F)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.